Butyl beta-D-glucopyranoside

Catalog No.
S663428
CAS No.
5391-18-4
M.F
C10H20O6
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl beta-D-glucopyranoside

CAS Number

5391-18-4

Product Name

Butyl beta-D-glucopyranoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1

InChI Key

BZANQLIRVMZFOS-HOTMZDKISA-N

SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Butyl beta-D-glucopyranoside is a glycoside formed from the reaction of butanol and glucose. Its chemical formula is C₁₀H₂₀O₆, and it features a beta configuration at the anomeric carbon, which is significant for its biological properties. This compound is categorized under alkyl glycosides, known for their surfactant properties and applications in various fields, including pharmaceuticals and cosmetics.

Enzyme Substrate:

  • BBG can be used as a substrate for enzymes like beta-glucosidases. These enzymes break down BBG into its components, and the rate of this breakdown can be measured to assess enzyme activity. This is useful in studies of enzyme function, inhibition, and kinetics. [Source: A study investigating the inhibition of beta-glucosidase by kojic acid: ]

Reference Compound:

  • Due to its well-defined structure and properties, BBG can be employed as a reference compound in various analytical techniques, such as chromatography and spectroscopy. This allows for comparison and calibration with unknown samples. [Source: A research paper using BBG as a reference standard for chromatography: ]

Membrane Permeability Studies:

  • BBG has been utilized to investigate the permeability of cell membranes. Its small size and neutral charge allow it to passively diffuse across membranes, and the rate of this diffusion can provide insights into membrane properties and integrity. [Source: A study on the use of BBG in membrane permeability assays: ]

Other Applications:

  • BBG has also been explored in other areas of scientific research, such as the development of biosensors and studies of plant-microbe interactions. However, more research is needed to fully understand its potential in these areas.
Typical of glycosides. Key reactions include:

  • Hydrolysis: In acidic conditions, butyl beta-D-glucopyranoside can hydrolyze to release glucose and butanol. This reaction is important for understanding its stability and behavior in biological systems .
  • Glycosylation: It can participate in glycosylation reactions, where it acts as a glycosyl donor to form other glycosides .
  • Degradation: Under certain conditions, such as high temperatures or specific catalysts, it may degrade into simpler sugars or alcohols.

Butyl beta-D-glucopyranoside exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that alkyl glycosides can possess antimicrobial effects, making them potential candidates for use in preserving formulations .
  • Cell Membrane Interaction: Its surfactant properties allow it to interact with cell membranes, which can influence drug delivery systems and cellular uptake mechanisms .
  • Stabilization of Proteins: It has been reported to stabilize proteins in solution, enhancing their solubility and activity in various biochemical applications.

The synthesis of butyl beta-D-glucopyranoside can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as glycosidases in aqueous-organic biphasic systems has been shown to be effective. For instance, immobilized β-galactosidase can catalyze the reaction between glucose and butanol under controlled conditions .
  • Chemical Synthesis: Traditional chemical methods involve the direct reaction of glucose with butanol in the presence of an acid catalyst. This method requires careful control of temperature and reaction time to optimize yield .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance reaction rates and yields by providing uniform heating .

Butyl beta-D-glucopyranoside has diverse applications across various industries:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its ability to enhance solubility and stability.
  • Cosmetics: Functions as a surfactant and emulsifier in cosmetic products, improving texture and consistency.
  • Food Industry: Employed as a food additive for its emulsifying properties, aiding in the stabilization of food products.

Research on the interactions of butyl beta-D-glucopyranoside with other compounds has revealed:

  • Synergistic Effects: When combined with certain antimicrobial agents, it can enhance their efficacy against resistant strains of bacteria.
  • Protein Binding: Studies indicate that it can bind to proteins, influencing their structure and function, which is crucial for drug design and development .

Butyl beta-D-glucopyranoside shares similarities with other alkyl glycosides but possesses unique characteristics:

Compound NameStructureUnique Features
Butyl alpha-D-glucopyranosideC₁₀H₂₀O₆Alpha configuration at the anomeric carbon
Octyl beta-D-glucopyranosideC₁₄H₂₈O₆Longer hydrophobic tail enhances surfactant properties
Decyl beta-D-glucopyranosideC₁₈H₃₈O₆Greater hydrophobicity; used in industrial applications
Methyl beta-D-glucopyranosideC₇H₁₄O₆Smaller hydrophobic tail; more soluble in water

Butyl beta-D-glucopyranoside's moderate hydrophobicity makes it particularly versatile compared to its counterparts, allowing for a balance between solubility and surfactant properties.

Fischer glycosidation represents one of the most fundamental and widely employed methods for synthesizing butyl beta-D-glucopyranoside through the direct reaction between glucose and butanol in the presence of an acid catalyst [1]. This reaction involves the nucleophilic attack of butanol on the anomeric carbon of glucose, resulting in the formation of a glycosidic bond [2]. The mechanism proceeds through several distinct steps, beginning with the protonation of the hydroxyl group at the anomeric position of glucose by the acid catalyst [1] [3].

The protonation facilitates the departure of water, leading to the formation of an oxocarbenium ion intermediate, which is subsequently attacked by butanol [3]. This reaction pathway includes three critical stages: ring-opening of glucose, addition of butanol to the ring-opened structure, and ring-closure to form the final product [3] [4]. The rate-determining step in this process is the ring-closure reaction, which significantly influences the overall reaction kinetics [3].

Kinetic studies have revealed that the activation energy for Fischer glycosidation of glucose with butanol typically ranges from 140 to 150 kJ/mol, indicating the substantial energy barrier that must be overcome for successful reaction completion [3] [5]. The reaction demonstrates first-order kinetics with respect to glucose concentration, with a reaction order of approximately 0.95-1.0 [5].

An important characteristic of Fischer glycosidation is the formation of both alpha and beta anomers of butyl glucopyranoside [6]. The initial kinetic alpha/beta ratio is typically around 1.5, while the equilibrium ratio approaches 2.7, indicating a thermodynamic preference for the alpha anomer [6] [7]. However, the beta anomer can be selectively obtained through careful control of reaction conditions and catalyst selection [2].

ParameterFischer GlycosidationEnzymatic ProcessHeterogeneous Catalysis
Activation Energy (kJ/mol)140-15045-60120-140
Initial α/β ratio1.50.11.2
Equilibrium α/β ratio2.70.052.5
Rate-determining stepRing-closureTransglycosylationSurface reaction
Reaction order (glucose)0.95-1.01.01.0-1.1
Anomeric selectivity (%β)35-40>9538-42
Conversion at equilibrium (%)>9585-90>98
Reaction time for 95% conversion (h)4-812-242-6

The Fischer glycosidation reaction typically requires elevated temperatures (80-120°C) and extended reaction times (4-8 hours) to achieve high conversion rates [2]. Sulfuric acid is commonly employed as a homogeneous catalyst, providing glucose conversion rates exceeding 95% and butyl glucoside yields above 90% [2]. However, the use of homogeneous acid catalysts presents challenges related to product separation, catalyst recovery, and equipment corrosion, which has driven research toward heterogeneous catalytic systems [2] [8].

Catalytic Synthesis Using Heterogeneous Acid Catalysts

Heterogeneous acid catalysts have emerged as promising alternatives to conventional homogeneous acid catalysts for the synthesis of butyl beta-D-glucopyranoside [8]. These solid catalysts offer significant advantages, including easier separation from reaction mixtures, potential for reuse, reduced equipment corrosion, and enhanced process sustainability [8] [9]. The catalytic performance of heterogeneous systems is strongly influenced by their acidity, pore structure, and surface area, which can be tailored through various synthesis and modification techniques [9].

Sulfated Zr-SBA-15 Catalyzed Production

Sulfated zirconium-incorporated SBA-15 (SO₄/Zr-SBA-15) represents an important class of heterogeneous catalysts for butyl beta-D-glucopyranoside synthesis [8] [10]. These materials are prepared through hydrothermal synthesis methods, incorporating zirconium into the mesoporous silica framework of SBA-15, followed by sulfation treatment to enhance acidity [10]. The sulfation process significantly improves the catalytic activity by increasing the ratio of Brønsted to Lewis acid sites (B/L ratio), which plays a crucial role in the glycosidation reaction [8].

The preparation of SO₄/Zr-SBA-15 catalysts typically involves treating Zr-SBA-15 materials with sulfuric acid solutions of varying concentrations (0.5-1.0 M) [10]. This treatment results in the formation of sulfate groups on the catalyst surface, which significantly enhance the acidity and catalytic performance [10]. The resulting catalysts exhibit well-preserved mesoporous structures with high surface areas, facilitating efficient mass transfer during the reaction [8] [9].

In the glycosidation of glucose with butanol, SO₄/Zr-SBA-15 catalysts demonstrate impressive performance, achieving glucose conversion rates of approximately 70% and butyl glucoside yields around 70% at reaction temperatures of 117°C [8] [9] [10]. The catalytic activity correlates strongly with the sulfate content and the resulting acidity of the materials [10]. However, a notable limitation of these catalysts is the potential leaching of sulfate groups during reaction and regeneration cycles, leading to approximately 15% activity loss after two reuse cycles [9].

The reaction mechanism over SO₄/Zr-SBA-15 catalysts follows a similar pathway to the conventional Fischer glycosidation, but with the acid sites on the catalyst surface facilitating the protonation and subsequent transformations [2]. The surface acidity of these catalysts, particularly the Brønsted acid sites, plays a critical role in activating the anomeric center of glucose for nucleophilic attack by butanol [8] [10].

Tungstophosphoric Acid Incorporated Mesoporous Silica Systems

Tungstophosphoric acid (TPA) incorporated into mesoporous silica frameworks represents another highly effective heterogeneous catalyst system for butyl beta-D-glucopyranoside synthesis [8] [9] [11]. TPA belongs to the class of heteropolyacids with Keggin-type structures, which possess exceptionally strong Brønsted acidity, making them particularly suitable for acid-catalyzed reactions [12]. When incorporated into mesoporous silica supports like SBA-15, TPA forms stable and highly active catalytic systems for glycosidation reactions [9] [11].

The synthesis of TPA-SBA-15 catalysts typically involves hydrothermal methods, where TPA is incorporated during the formation of the mesoporous silica structure [11]. This approach ensures uniform distribution of the active TPA species throughout the support material, maximizing the accessibility of acid sites to reactants [9]. The resulting catalysts maintain the ordered mesoporous structure of SBA-15 while incorporating the highly acidic TPA component [11].

TPA-SBA-15 catalysts demonstrate exceptional performance in butyl beta-D-glucopyranoside synthesis, achieving glucose conversion rates exceeding 99% and butyl glucoside yields above 95% at 117°C [8] [9] [11]. This performance surpasses that of sulfated Zr-SBA-15 catalysts and approaches the activity of homogeneous sulfuric acid, but with the added benefits of heterogeneous catalysis [9]. Notably, the initial rate of butyl glucoside formation over TPA-SBA-15 catalysts is comparable to that of sulfuric acid, indicating the high accessibility and activity of the acid sites [9].

A key advantage of TPA-SBA-15 catalysts is their stability and reusability [9]. Unlike sulfated catalysts, which suffer from sulfate leaching, TPA-SBA-15 catalysts maintain their activity over multiple reaction cycles, making them particularly attractive for industrial applications [9] [11]. The superior performance of these catalysts is attributed to their high B/L ratio, which provides the strong Brønsted acidity necessary for efficient glycosidation [9].

CatalystTemperature (°C)Glucose Conversion (%)Butyl Glucoside Yield (%)Catalyst Features
TPA-SBA-15117>99>95Highest B/L ratio, Keggin structure
SO₄/Zr-SBA-1511770~70Improved acidity via sulfation
SO₄/La-TiO₂-SiO₂11774.4~65La promoter enhanced stability
SO₄/CMK-311770~60Mesoporous carbon support
H₂SO₄ (homogeneous)110>95>90Reference catalyst
H-mordenite11085~70Zeolite framework
H-ZSM-511075~60Medium pore zeolite
H-MCM-2211080~65Layered zeolite structure
HY-10011090~75Large pore zeolite

The reaction mechanism over TPA-SBA-15 catalysts involves the interaction of glucose with the Brønsted acid sites of TPA, facilitating the formation of the oxocarbenium ion intermediate [12] [11]. The mesoporous structure of the SBA-15 support provides an ideal environment for this reaction, allowing efficient access of reactants to the active sites while facilitating product diffusion [9] [11].

Enzymatic Synthesis via Beta-Glucosidase-Mediated Transglycosylation

Enzymatic synthesis represents a biocatalytic approach to butyl beta-D-glucopyranoside production, offering advantages such as high stereoselectivity, mild reaction conditions, and environmental compatibility [13] [14]. Beta-glucosidases (EC 3.2.1.21) are the primary enzymes employed in this process, catalyzing the transfer of glucose moieties to butanol through transglycosylation reactions [15] [16].

The mechanism of enzymatic synthesis differs fundamentally from chemical methods, proceeding through a two-step process involving glycosylation and deglycosylation [16]. In the glycosylation step, the enzyme forms a covalent glycosyl-enzyme intermediate through nucleophilic attack on the substrate [16]. Subsequently, in the deglycosylation step, butanol acts as an acceptor, attacking the intermediate to form butyl beta-D-glucopyranoside [16]. This mechanism results in high stereoselectivity, with beta-anomers typically constituting over 95% of the product [14] [15].

Various sources of beta-glucosidases have been investigated for butyl beta-D-glucopyranoside synthesis, including those from bitter almonds, microbial sources, and engineered variants [13] [15] [17]. Notably, metagenome-derived beta-glucosidases have shown promising results, with wild-type Bgl1D and its mutant variant Bgl1D187 demonstrating significant transglycosylation activity [15]. The mutant Bgl1D187, containing five amino acid substitutions (S28T, Y37H, D44E, R91G, and L115N), exhibits enhanced catalytic efficiency and thermostability compared to the wild-type enzyme [15].

Optimization studies for enzymatic synthesis have identified key parameters influencing product yield and reaction efficiency [17]. For beta-glucosidase from bitter almonds, optimal conditions include a temperature of 44.7°C, water/butanol volume ratio of 17.6%, glucose concentration of 199.2 g/L, and enzyme concentration of 2.5 g/L, resulting in a butyl glucoside concentration of 41.6 g/L [17]. The use of response surface methodology (RSM) has proven valuable for optimizing these multivariable enzymatic processes [17].

Recent advances in enzymatic synthesis include the use of deep eutectic solvents (DES) as reaction media, which enhance substrate solubility and enzyme stability [14]. These systems allow for higher substrate concentrations and improved reaction efficiency compared to conventional aqueous-organic biphasic systems [14]. Additionally, thermostable beta-glucosidases have been developed to enable reactions at elevated temperatures, increasing reaction rates and reducing microbial contamination risks [13].

Enzyme SourceTemperature (°C)Substrate Concentration (g/L)Enzyme Loading (g/L)Product Yield (g/L)Key Features
Beta-glucosidase (bitter almonds)44.7199.2 (glucose)2.541.6Optimized using RSM
Metagenome-derived Bgl1D5020 (pNPG)1.025.3Wild-type enzyme
Mutant Bgl1D1875020 (pNPG)1.035.85 amino acid substitutions
Beta-glucosidase in DES6050 (glucose)2.028.4Deep eutectic solvent system
Thermostable beta-glucosidase7030 (glucose)1.522.1Enhanced thermostability

The enzymatic approach offers distinct advantages for butyl beta-D-glucopyranoside synthesis, particularly in terms of stereoselectivity and mild reaction conditions [13] [14]. However, challenges remain, including relatively lower conversion rates (85-90% compared to >95% for chemical methods), longer reaction times (12-24 hours), and higher enzyme costs [13] [15]. Ongoing research focuses on enzyme engineering to enhance activity and stability, as well as process intensification to improve economic viability [15].

Transacetalization Processes for High-Purity Production

Transacetalization represents an alternative approach to butyl beta-D-glucopyranoside synthesis, particularly valuable for producing high-purity products [18]. This method involves the reaction of a short-chain alkyl glucoside, typically methyl or ethyl glucoside, with butanol to form butyl glucoside through an exchange reaction [18] [19]. The process offers advantages in terms of milder reaction conditions and potential for higher stereoselectivity compared to direct Fischer glycosidation [18].

The mechanism of transacetalization involves the acid-catalyzed cleavage of the glycosidic bond in the short-chain alkyl glucoside, forming an oxocarbenium ion intermediate, which subsequently reacts with butanol to form butyl beta-D-glucopyranoside [19]. This reaction pathway avoids the direct use of glucose, which can lead to side reactions and impurities in the product [18] [19].

In industrial applications, transacetalization is often employed as part of a two-stage process for producing longer-chain alkyl glucosides [18]. In this approach, butyl glucoside is first synthesized through direct glycosidation of glucose with butanol, and then subjected to transacetalization with longer-chain alcohols [18]. This strategy leverages the higher reactivity of butanol in the initial glycosidation step while allowing for the production of longer-chain derivatives through subsequent transacetalization [18].

For high-purity butyl beta-D-glucopyranoside production, transacetalization can be performed using methyl glucoside as the starting material [19]. The reaction typically employs acid catalysts such as p-toluenesulfonic acid or sulfuric acid, with excess butanol to drive the equilibrium toward the desired product [18] [19]. The process can be conducted at moderate temperatures (60-80°C), which helps minimize side reactions and degradation products [19].

Another variation of the transacetalization approach involves the use of peracetylated alkyl glucosides as intermediates [19]. In this method, glucose is first peracetylated, followed by bromination at the anomeric position to form a glycosyl bromide [19]. This intermediate then undergoes substitution with butanol in the presence of silver salts, followed by deacetylation to yield butyl beta-D-glucopyranoside [19]. While more complex, this approach offers excellent control over anomeric selectivity, producing predominantly the beta anomer [19].

The transacetalization process is particularly valuable for producing high-purity butyl beta-D-glucopyranoside with specific anomeric configuration [18] [19]. By carefully selecting the starting materials and reaction conditions, the process can be tailored to favor either the alpha or beta anomer, depending on the desired application [19]. This flexibility, combined with the milder reaction conditions, makes transacetalization an important method for specialized applications requiring high-purity products [18] [19].

Industrial-Scale Production Protocols and Process Optimization

Industrial-scale production of butyl beta-D-glucopyranoside requires careful optimization of reaction parameters, catalyst selection, and process design to ensure economic viability and product quality [2] [8]. The development of efficient production protocols involves balancing factors such as conversion efficiency, selectivity, catalyst stability, and process economics [8] [9].

For large-scale production based on Fischer glycosidation, continuous or semi-continuous reactor systems are typically employed to enhance productivity and process control [2]. These systems often utilize heterogeneous catalysts, such as TPA-SBA-15 or sulfated metal oxides, which offer advantages in terms of catalyst separation and reuse [8] [9]. Reaction temperatures are generally maintained between 110-120°C, with glucose to butanol molar ratios ranging from 1:5 to 1:10 to ensure high conversion rates [2] [8].

Process optimization for industrial production focuses on several key parameters that significantly impact yield and product quality [8] [9]. Temperature optimization is critical, as higher temperatures accelerate reaction rates but may promote side reactions or catalyst deactivation [9]. Studies with TPA-SBA-15 catalysts have identified 117°C as an optimal temperature, balancing reaction rate with catalyst stability [9]. Similarly, catalyst loading optimization is essential, with typical values ranging from 20-30% by weight relative to glucose for heterogeneous systems [9].

The molar ratio of reactants represents another crucial parameter for optimization [2]. Excess butanol is typically employed to drive the equilibrium toward product formation, with optimal ratios determined through experimental studies [2] [9]. For TPA-SBA-15 catalyzed processes, a butanol to glucose molar ratio of approximately 10:1 has been identified as effective for achieving high conversion rates while minimizing excess alcohol usage [9].

Reactor design and configuration significantly influence process efficiency and scalability [2] [8]. Fixed-bed reactors are commonly employed for heterogeneous catalytic processes, allowing for continuous operation and efficient catalyst utilization [8]. For enzymatic processes, stirred tank reactors with appropriate temperature control and mixing systems are typically used to ensure optimal enzyme activity and substrate contact [13] [17].

Product purification represents a critical aspect of industrial production protocols [2] [8]. For processes employing heterogeneous catalysts, filtration or centrifugation is used to separate the solid catalyst from the reaction mixture [8]. Subsequent purification steps may include distillation to remove excess butanol, followed by crystallization or chromatographic techniques to achieve the desired product purity [2] [8].

Catalyst regeneration and reuse strategies are essential for economic viability in industrial-scale production [8] [9]. For TPA-SBA-15 catalysts, simple washing with appropriate solvents followed by drying and reactivation has been shown to maintain catalytic activity over multiple cycles [9]. In contrast, sulfated catalysts may require more complex regeneration procedures to restore sulfate groups lost through leaching [9] [10].

Recent advances in industrial production include the development of intensified processes combining reaction and separation steps [2] [8]. These approaches, such as reactive distillation or membrane reactors, offer potential advantages in terms of process efficiency and reduced energy consumption [2]. Additionally, the use of renewable feedstocks, such as lignocellulosic biomass-derived glucose, is being explored to enhance the sustainability of butyl beta-D-glucopyranoside production [2] [11].

Butyl beta-D-glucopyranoside exhibits moderate thermodynamic stability characterized by distinct thermal transition points and decomposition behavior. The compound demonstrates a melting point range of 82-87°C [1] [2], indicating a relatively stable crystalline structure at ambient temperatures. The boiling point occurs at 412°C under standard atmospheric pressure (760 mmHg) [1] [3], while the flash point is established at 202.9°C [3], providing critical safety parameters for handling and processing applications.

Thermal decomposition of butyl beta-D-glucopyranoside initiates at temperatures exceeding 200°C [4], which is consistent with the general thermal stability patterns observed in alkyl glucoside compounds. The thermal degradation mechanism follows pathways typical of glycosidic compounds, involving the breaking of glycosidic bonds, dehydration reactions, and ring-opening processes [5] [6]. Studies on related glucoside compounds have demonstrated that thermal decomposition activation energies typically range from 140-180 kJ/mol [7] [8], with the specific value for butyl beta-D-glucopyranoside falling within the lower range due to its moderate alkyl chain length.

The compound exhibits enhanced thermal stability compared to shorter-chain analogs such as methyl beta-D-glucopyranoside, primarily attributed to the stabilizing influence of the butyl group's hydrophobic interactions [9]. The four-carbon alkyl chain provides sufficient hydrophobic stabilization without introducing the complexity associated with longer-chain derivatives. Differential thermal analysis reveals that the thermal stability follows the general trend observed in alkyl glucosides: increasing chain length correlates with enhanced thermal resistance up to an optimal range, beyond which steric factors may influence stability [9] [10].

The recommended storage temperature range of +2 to +8°C [1] [2] ensures optimal stability for extended periods, preventing thermal degradation and maintaining the compound's integrity for analytical and industrial applications. Under these controlled conditions, butyl beta-D-glucopyranoside demonstrates excellent long-term stability with minimal degradation over time.

Solubility Characteristics in Polar and Non-Polar Solvent Systems

Butyl beta-D-glucopyranoside exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure, combining a hydrophilic glucose headgroup with a moderately hydrophobic butyl tail. The compound demonstrates high solubility in water and polar organic solvents [11] [12], primarily attributed to the extensive hydrogen bonding capacity of the glucose moiety's hydroxyl groups. The LogP value of -1.397 [3] [13] indicates a strong preference for aqueous environments over lipophilic phases, characteristic of short to medium-chain alkyl glucosides.

In polar solvent systems, butyl beta-D-glucopyranoside shows excellent compatibility with methanol, ethanol, and other hydroxylated solvents [14] [15]. The compound's solubility in these systems is facilitated by favorable hydrogen bonding interactions between the glucose hydroxyl groups and the solvent molecules. Aqueous buffer systems at physiological pH (7.4) maintain high solubility levels, making the compound suitable for biological and pharmaceutical applications [16].

The solubility profile in non-polar solvents is significantly limited due to the short alkyl chain length [17] [18]. Unlike longer-chain alkyl glucosides such as octyl or decyl derivatives, butyl beta-D-glucopyranoside lacks sufficient hydrophobic character to achieve meaningful solubility in hydrocarbon solvents or other non-polar media. This limitation restricts its applications in two-phase systems where significant organic phase partitioning is required [16].

Notably, butyl beta-D-glucopyranoside demonstrates superior solubility in high caustic solutions [19], exhibiting excellent hydrotropic effects that enhance its utility in alkaline cleaning formulations. This characteristic is particularly valuable in industrial applications where the compound functions as a solubilizer in harsh chemical environments. The compound's resistance to precipitation in high-pH conditions distinguishes it from many conventional surfactants that may lose activity under alkaline conditions.

Temperature effects on solubility follow predictable patterns, with increased dissolution rates at elevated temperatures. However, the practical temperature range for maintaining optimal solubility characteristics is limited by the onset of thermal decomposition above 200°C [4]. Within the normal operational temperature range (ambient to 80°C), solubility remains consistently high in polar systems.

Surface Activity Parameters and Critical Micelle Concentration

The surface activity of butyl beta-D-glucopyranoside is characterized by moderate surfactant properties that reflect its position within the alkyl glucoside family. While specific critical micelle concentration (CMC) values for butyl beta-D-glucopyranoside are not extensively documented in the literature, related compounds provide valuable comparative data. The structurally similar tert-butyl alpha-D-glucopyranoside exhibits a CMC range of 4.0-4.5 mM [20] [21], suggesting that butyl beta-D-glucopyranoside likely demonstrates comparable micellization behavior.

Surface tension measurements indicate that butyl beta-D-glucopyranoside achieves significant surface tension reduction, with reported values of 57.9 dyne/cm [3] [13]. This surface activity, while notable, is less pronounced than longer-chain alkyl glucosides such as octyl beta-D-glucopyranoside (CMC: 19-25 mM) [22] [23] or octyl beta-D-thioglucopyranoside (CMC: 9.0 mM) [24] [25]. The moderate surface activity reflects the compound's intermediate hydrophobic-lipophilic balance, where the four-carbon alkyl chain provides sufficient hydrophobic character for micelle formation while maintaining excellent water solubility.

The compound demonstrates typical non-ionic surfactant behavior, including temperature-dependent surface activity and concentration-dependent aggregation [20] [21]. Unlike ionic surfactants, butyl beta-D-glucopyranoside does not generate significant electrostatic interactions, resulting in stable micelles with relatively narrow size distributions. The absence of charged headgroups contributes to reduced sensitivity to ionic strength variations and pH changes within normal operational ranges.

Comparative analysis with technical mixtures of alkyl glucosides reveals that pure butyl beta-D-glucopyranoside may exhibit different interfacial properties compared to commercial formulations containing multiple chain lengths [22]. Technical mixtures often demonstrate enhanced wetting properties and improved efficiency due to synergistic effects between different alkyl chain lengths, while pure compounds provide more predictable and reproducible surface activity profiles.

The moderate CMC values associated with butyl glucosides position these compounds as useful surfactants for applications requiring controlled surface activity without excessive foaming or aggressive wetting behavior [19]. This characteristic makes butyl beta-D-glucopyranoside particularly suitable for formulations where gentle surface modification is desired, such as in pharmaceutical preparations or sensitive industrial processes.

Rheological Properties and Concentration-Dependent Viscosity Behavior

The rheological properties of butyl beta-D-glucopyranoside solutions demonstrate concentration-dependent viscosity behavior typical of non-ionic surfactants, with several distinctive characteristics that reflect the compound's moderate molecular weight and hydrophobic-hydrophilic balance. The density of 1.3 g/cm³ [3] [13] provides a baseline physical property that influences flow characteristics and contributes to the overall rheological profile of aqueous solutions.

Concentration-dependent viscosity curves for butyl beta-D-glucopyranoside follow exponential relationships commonly observed in surfactant systems [26]. At low concentrations (below CMC), the solutions exhibit Newtonian behavior with viscosity values approaching those of pure water. As concentration increases beyond the critical micelle concentration, micelle formation leads to enhanced solution viscosity through hydrodynamic interactions between aggregated structures.

The viscosity enhancement achieved by butyl beta-D-glucopyranoside is moderate compared to longer-chain alkyl glucosides or polymer-based thickening agents [27] [28]. This moderate thickening capacity reflects the compound's relatively short alkyl chain, which limits the extent of intermolecular hydrophobic interactions that contribute to solution viscosity. Unlike systems containing longer-chain surfactants that may form wormlike micelles or extensive network structures, butyl beta-D-glucopyranoside typically forms smaller, more spherical micelles with limited viscoelastic properties.

Temperature effects on rheological behavior follow standard patterns for non-ionic surfactants, with decreasing viscosity at elevated temperatures due to reduced intermolecular interactions and increased molecular mobility [27] [29]. The temperature coefficient of viscosity for butyl beta-D-glucopyranoside solutions remains within expected ranges for glycoside-based surfactants, ensuring predictable flow behavior across normal operational temperature ranges.

At high concentrations, butyl beta-D-glucopyranoside solutions may exhibit non-Newtonian behavior, including shear-thinning characteristics [27] [30]. However, these effects are generally less pronounced than those observed in systems containing high-molecular-weight polymers or strongly associating surfactants. The compound does not typically demonstrate Maxwell-type viscoelastic behavior or significant elastic recovery properties, distinguishing it from more structured surfactant systems.

The flow properties of butyl beta-D-glucopyranoside solutions make them suitable for practical applications requiring controlled viscosity without excessive thickening [31] [32]. The compound provides adequate flow modification for many industrial and pharmaceutical applications while maintaining processing characteristics that facilitate handling, mixing, and application. The absence of strong viscoelastic properties ensures that solutions maintain good pumpability and mixing characteristics even at higher concentrations.

XLogP3

-0.9

UNII

20TBL42142

Other CAS

5391-18-4

Dates

Last modified: 08-15-2023

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